2,2-Dimethyl-3-(nitrooxy)propanoic acid

Overview

Description

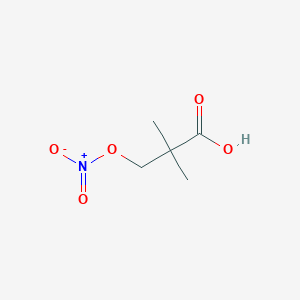

2,2-Dimethyl-3-(nitrooxy)propanoic acid is a chemical compound with the molecular formula C5H9NO5 . It has an average mass of 163.129 Da and a monoisotopic mass of 163.048065 Da .

Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 267.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 55.6±6.0 kJ/mol and a flash point of 115.6±22.6 °C . The compound has a molar refractivity of 34.5±0.3 cm3, a polar surface area of 92 Å2, and a molar volume of 124.9±3.0 cm3 .Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds related to 2,2-Dimethyl-3-(nitrooxy)propanoic acid has been characterized through X-ray crystallography, providing insights into their photochromic behaviors in both solution and solid states. This research is significant for understanding the structural dynamics of similar compounds (Zou et al., 2004).

Synthesis of β-Amino Acids

Studies have described a novel synthesis method for β-amino acids from d-glyceraldehyde, involving stereocontrolled transformation processes. This research highlights the versatility and potential applications of this compound derivatives in the synthesis of amino acids (Fernandez et al., 2006).

Antioxidant, Anti-inflammatory, and Antiulcer Activities

A series of novel compounds related to this compound were synthesized and evaluated for their potential antioxidant, anti-inflammatory, and antiulcer activities. This research opens up new avenues for the therapeutic applications of these compounds (Subudhi & Sahoo, 2011).

Organocatalysis

The organocatalytic asymmetric Michael addition of this compound derivatives has been explored, showcasing the potential of these compounds in asymmetric synthesis and organocatalysis (Enders & Chow, 2006).

Rumen Methanogenesis Inhibition

Research has investigated the capacity of nitrooxy compounds, including this compound, to mitigate rumen methane production. These compounds significantly decreased methane production and altered the methanogenic community, suggesting their potential use in reducing greenhouse gas emissions from ruminants (Jin et al., 2017).

Hydroxamic Acid Protection

The use of 5,5-Dimethyl-1,4,2-dioxazoles, derived from compounds like this compound, as aprotic hydroxamic acid protecting groups has been explored. This research is significant in the field of organic synthesis and drug development (Couturier et al., 2002).

Water-Soluble Thermo-Sensitive Resin Synthesis

A study focused on synthesizing a water-soluble resin with tertiary amine oxide side substituents, using 3-(dimethylamino)propanoic acid, a derivative of this compound. This resin has potential applications in thermal laser imaging and other chemical-free imaging technologies (An et al., 2015).

Mechanism of Action

Mode of Action

It is known that nitrooxy compounds can interact with their targets to cause significant changes .

Biochemical Pathways

It has been suggested that nitrooxy compounds can affect rumen methanogenesis and metabolic profiles .

Result of Action

It has been suggested that nitrooxy compounds can substantially decrease total gas production, methane production, and the acetate:propionate ratio, while increasing hydrogen production .

Action Environment

It is known that the overall molecular structure of nitrooxy compounds could affect their action .

Future Directions

In the future, more research could be conducted to explore the potential of 2,2-Dimethyl-3-(nitrooxy)propanoic acid in mitigating rumen methane production and its effects on the methanogenic community . Further investigations could also be conducted to determine the effects of this compound on other aspects of rumen fermentation .

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-3-(nitrooxy)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with methanogenic enzymes, where it acts as an inhibitor. This compound has been shown to decrease methane production in rumen methanogenesis by inhibiting the growth of methanogens without affecting the abundance of bacteria, anaerobic fungi, or protozoa . The nature of these interactions involves the nitrooxy functional group, which is crucial for its inhibitory activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to reduce the acetate:propionate ratio while increasing hydrogen production in rumen fermentation . This indicates its potential impact on metabolic pathways and energy production within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with methanogenic enzymes. The compound binds to these enzymes, inhibiting their activity and thereby reducing methane production . This inhibition is primarily due to the presence of the nitrooxy functional group, which interferes with the enzyme’s active site. Additionally, this compound may also affect gene expression related to methanogenesis, further contributing to its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its inhibitory effects on methanogenesis can vary depending on the duration of exposure. Long-term studies have shown that while the compound remains effective in reducing methane production, its impact on other microbial populations may diminish over time . This suggests that the compound’s stability and degradation play a role in its long-term efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces methane production without causing adverse effects. At higher doses, it may lead to toxic effects and negatively impact animal health . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired inhibitory effects on methanogenesis without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways related to methane production. It interacts with enzymes such as methyl-coenzyme M reductase, which is crucial for the final step of methane biosynthesis . By inhibiting this enzyme, the compound disrupts the metabolic flux, leading to a reduction in methane production. Additionally, it may also affect other metabolic pathways by altering the levels of key metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its inhibitory effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins. Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound reaches the appropriate sites to exert its inhibitory effects .

Properties

IUPAC Name |

2,2-dimethyl-3-nitrooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c1-5(2,4(7)8)3-11-6(9)10/h3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOADQMBSEJVBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437971 | |

| Record name | 2,2-Dimethyl-3-(nitrooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130432-36-9 | |

| Record name | 2,2-Dimethyl-3-(nitrooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)